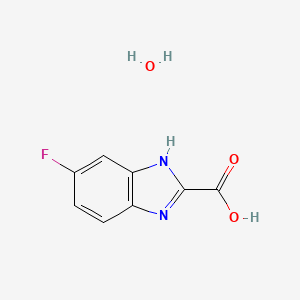
3-(4-chlorobenzyl)-N-(3-methoxypropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-chlorobenzyl)-N-(3-methoxypropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C20H20ClN3O3S and its molecular weight is 417.91. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Novel Compound Synthesis
Researchers have synthesized a variety of novel compounds with structures related to 3-(4-chlorobenzyl)-N-(3-methoxypropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide. These compounds have been explored for their potential in drug development due to their unique chemical structures and potential biological activities. For instance, the synthesis of novel heterocyclic compounds derived from visnaginone and khellinone demonstrated significant anti-inflammatory and analgesic activities, highlighting the therapeutic potential of such compounds (Abu‐Hashem et al., 2020).
Antimicrobial Activity
Several studies have focused on the antimicrobial properties of compounds structurally similar to the chemical . These compounds were synthesized and evaluated for their activity against various bacterial and fungal strains. For example, a study on fluoroquinolone-based 4-thiazolidinones synthesized from a lead molecule demonstrated antimicrobial activities, underscoring the importance of structural modifications in enhancing biological efficacy (Patel & Patel, 2010).
Antitubercular and Antibacterial Activities
The synthesis and evaluation of compounds for their antitubercular and antibacterial activities have been a significant area of research. Novel quinazolinone analogs substituted with benzothiophene, for instance, showed promising antitubercular and antibacterial activities, indicating the potential of these compounds in treating infectious diseases (Rao & Subramaniam, 2015).
Potential Antipsychotic Agents
Research into the development of potential antipsychotic agents has also been explored. Heterocyclic analogues of certain compounds demonstrated activities comparable to known antipsychotic drugs, suggesting their potential use in treating psychiatric disorders. These findings highlight the diverse therapeutic applications that can arise from the structural modification of heterocyclic compounds (Norman et al., 1996).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(4-chlorobenzyl)-N-(3-methoxypropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide' involves the condensation of 4-chlorobenzaldehyde with 3-methoxypropylamine to form the corresponding imine. The imine is then reacted with thiourea to form the desired tetrahydroquinazoline-7-carboxamide. The carboxamide is then oxidized to the corresponding 4-oxo-2-thioxo derivative using hydrogen peroxide and sulfuric acid.", "Starting Materials": [ "4-chlorobenzaldehyde", "3-methoxypropylamine", "thiourea", "hydrogen peroxide", "sulfuric acid" ], "Reaction": [ "Step 1: Condensation of 4-chlorobenzaldehyde with 3-methoxypropylamine in the presence of a suitable catalyst to form the corresponding imine.", "Step 2: Reaction of the imine with thiourea in the presence of a suitable catalyst to form the desired tetrahydroquinazoline-7-carboxamide.", "Step 3: Oxidation of the carboxamide to the corresponding 4-oxo-2-thioxo derivative using hydrogen peroxide and sulfuric acid." ] } | |
CAS-Nummer |
422528-97-0 |
Molekularformel |
C20H20ClN3O3S |
Molekulargewicht |
417.91 |
IUPAC-Name |
3-[(4-chlorophenyl)methyl]-N-(3-methoxypropyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide |
InChI |
InChI=1S/C20H20ClN3O3S/c1-27-10-2-9-22-18(25)14-5-8-16-17(11-14)23-20(28)24(19(16)26)12-13-3-6-15(21)7-4-13/h3-8,11H,2,9-10,12H2,1H3,(H,22,25)(H,23,28) |
InChI-Schlüssel |
GNOKHMGLRUDVDK-UHFFFAOYSA-N |
SMILES |
COCCCNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CC3=CC=C(C=C3)Cl |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



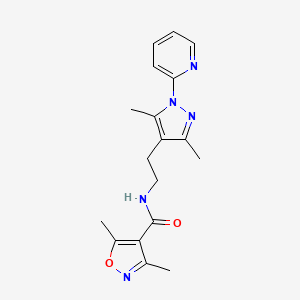
![Methyl 2-amino-2-[3-(2,4,5-trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2752430.png)
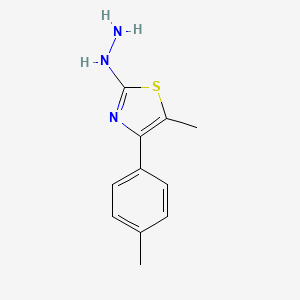

![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone](/img/structure/B2752435.png)
![(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone](/img/structure/B2752436.png)
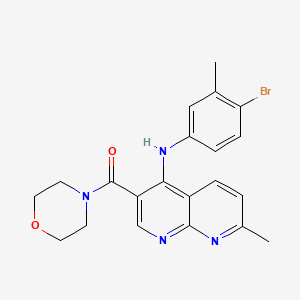
![5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine dihydrochloride](/img/structure/B2752438.png)
![N-(3-bromophenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2752441.png)
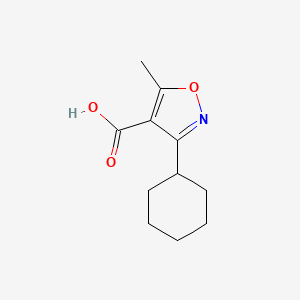

![[2-(2,5-Dimethoxyphenyl)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B2752447.png)
